![molecular formula C9H14N4O2S B4709935 isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4709935.png)
isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable amino acid derivative and a thionating agent.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Carboxylation: The carboxyl group is introduced using a carboxylating agent such as carbon dioxide under pressure.
Isopropyl Esterification: The final step involves esterification with isopropyl alcohol to form the isopropyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Substitution reactions can replace the hydrogen atoms on the thiazole ring with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often use alkyl halides, aryl halides, or other electrophilic reagents.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Substitution Products: Alkylated or arylated thiazoles.
Scientific Research Applications
Isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is similar to other thiazole derivatives, such as ethyl 2-[[amino(imino)methyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate. it is unique in its specific structure and potential applications. Other similar compounds include:
Ethyl 2-[[amino(imino)methyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate
Ethyl (2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-1,3-thiazole-5-carboxylate
These compounds share the thiazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
propan-2-yl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-4(2)15-7(14)6-5(3)12-9(16-6)13-8(10)11/h4H,1-3H3,(H4,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJWHFASLHYSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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